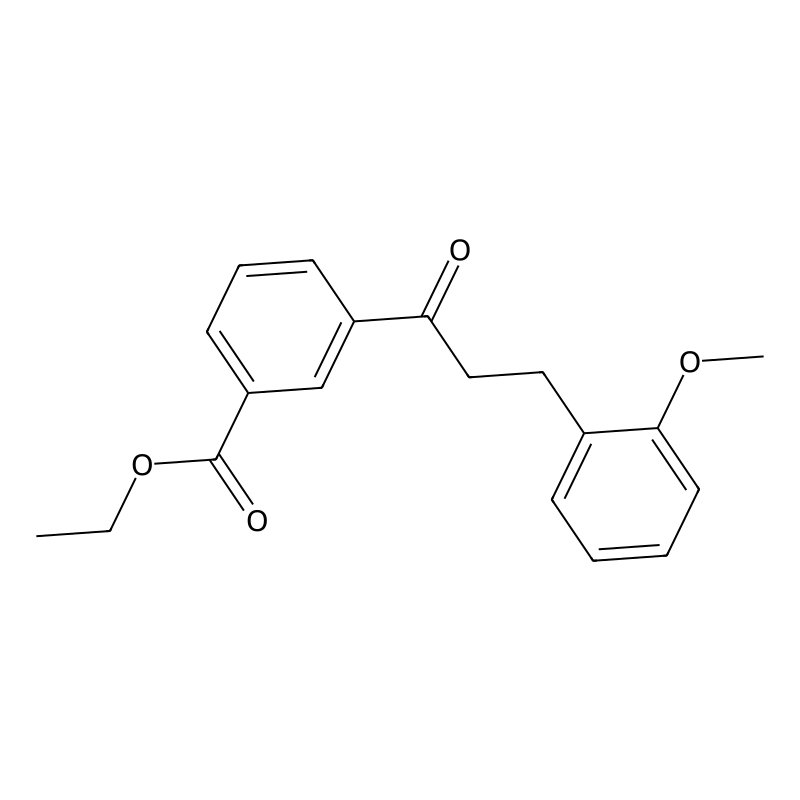

3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is an organic compound characterized by the molecular formula . It features a unique structure that integrates an ethyl ester group, a methoxyphenyl group, and a propiophenone backbone. This compound is notable for its potential applications in various fields of chemistry and biology due to its distinct functional groups, which can influence its reactivity and biological interactions.

There is no current information available on the mechanism of action of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone.

Due to the lack of specific information, it is advisable to handle this compound with care, assuming it may possess similar hazards to other aromatic ketones. These can include:

Organic Synthesis

3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone belongs to a class of organic compounds known as aryl ketones. Aryl ketones possess a carbonyl group (C=O) bonded to an aromatic ring. Due to the presence of this functional group, 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone could be a valuable intermediate in the synthesis of more complex organic molecules. Organic synthesis is a fundamental field of chemistry concerned with creating new organic compounds with specific properties. These synthesized molecules find applications in various fields, including pharmaceuticals, materials science, and agriculture [].

Material Science Applications

Aryl ketones can exhibit interesting properties such as thermal stability and film-forming abilities. 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone could potentially be explored in material science research for applications such as:

- Polymers: Aryl ketones can be used as monomers in the creation of polymers. Polymers are large molecules formed by repeating units called monomers. The specific properties of the polymer depend on the structure of the monomer. Research could explore if 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone can be incorporated into polymers with desired characteristics [].

- Organic Light-Emitting Diodes (OLEDs): OLEDs are a type of display technology that utilizes organic materials to emit light. Aryl ketones have been explored as potential OLED materials due to their ability to transport charge carriers. Research could investigate the potential application of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone in OLED development [].

Biological Applications

The methoxy group (OCH3) present in 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone can influence its biological properties. Research could explore potential applications in areas such as:

- Pharmaceutical Development: Many biologically active molecules contain a methoxy group. 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone could serve as a starting material for the synthesis of new drug candidates. In this context, in vitro (laboratory) studies would be required to assess the bioactivity of the compound [].

- Oxidation: The compound can be oxidized to yield carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ketone group into an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing it to be replaced with various functional groups under basic conditions.

Research into the biological activity of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone indicates potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further investigation in medicinal chemistry. The compound's mechanism of action likely involves interactions with specific enzymes or receptors that modulate biological pathways.

The synthesis of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone typically involves the following steps:

- Claisen-Schmidt Condensation: The reaction begins with 2-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

- Cyclization and Esterification: Following the initial condensation, cyclization occurs, leading to the formation of the desired product through esterification processes.

For industrial production, these synthetic routes may be scaled up using continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity.

3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone has diverse applications across several fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

- Medicine: It is investigated for therapeutic applications, particularly in developing new anti-inflammatory drugs.

- Industry: Utilized in producing specialty chemicals and as a reagent in various chemical processes.

The interaction studies of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone have focused on its binding affinity to various biological targets. These studies reveal that the compound may interact with specific enzymes or receptors, which could lead to alterations in their activity. Such interactions are crucial for understanding the compound's potential therapeutic effects and guiding further research into its applications.

Several compounds share structural similarities with 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone. These include:

- 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Features a methoxy group at the para position.

- 3'-Carboethoxy-3-(2-hydroxyphenyl)propiophenone: Contains a hydroxy group instead of a methoxy group.

- 3'-Carboethoxy-3-(2-chlorophenyl)propiophenone: Substituted with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone lies primarily in the ortho-positioning of the methoxy group. This structural feature influences its reactivity and interactions compared to other similar compounds, potentially leading to distinct chemical and biological properties that make it valuable for research applications.